molecular formula C22H22ClN3OS3 B2486428 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1330325-59-1

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2486428
CAS No.: 1330325-59-1
M. Wt: 476.07
InChI Key: UQIBQPXPDMOKGV-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic small molecule developed as a potent inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a DNA repair enzyme implicated in chemoresistance. The compound features a benzothiazole core fused to a tetrahydrothieno-pyridine scaffold, with a thiophene-2-carboxamide substituent and an isopropyl group enhancing lipophilicity. Its hydrochloride salt improves aqueous solubility, facilitating bioavailability. Preclinical studies demonstrate single-digit µM inhibitory activity against purified APE1, synergistic enhancement of alkylating agents (e.g., temozolomide), and favorable pharmacokinetics in murine models, including robust plasma and brain exposure after intraperitoneal administration .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS3.ClH/c1-13(2)25-10-9-14-18(12-25)29-22(24-20(26)17-8-5-11-27-17)19(14)21-23-15-6-3-4-7-16(15)28-21;/h3-8,11,13H,9-10,12H2,1-2H3,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIBQPXPDMOKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CS5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride is a complex organic compound that has garnered attention for its biological activity, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). This enzyme plays a crucial role in DNA repair and cellular responses to oxidative stress. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzo[d]thiazole moiety : Known for various biological activities.
  • Tetrahydrothieno[2,3-c]pyridine structure : Implicated in neuroprotective effects.
  • Carboxamide functional group : Enhances solubility and bioavailability.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC19H22ClN3OS2
Molecular Weight371.52 g/mol
CAS Number524708-03-0

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. In vitro studies have shown effectiveness against a range of viruses, including:

  • Respiratory Syncytial Virus (RSV)
  • Human Rhinovirus (HRV)
  • Influenza A Virus

These findings suggest potential applications in treating viral infections, although further in vivo studies are necessary to confirm efficacy and safety .

Immunomodulatory Effects

The compound also appears to modulate immune responses. It has been observed to influence the activity of various immune cells, which could have implications for autoimmune diseases or conditions characterized by immune dysregulation .

Inhibition of APE1

The primary focus of research surrounding this compound is its role as an APE1 inhibitor. APE1 is essential for DNA repair mechanisms and is involved in regulating gene expression. The compound has demonstrated:

  • Low micromolar activity against purified APE1.
  • Potentiation of cytotoxicity when combined with alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the compound's structure can significantly influence its biological activity. For instance, variations in the substituents on the thiazole or pyridine rings can enhance or diminish the inhibitory effects on APE1 .

Study on Cytotoxicity Enhancement

In one study, the compound was tested in HeLa cell lines to assess its ability to enhance the cytotoxic effects of MMS and TMZ. The results showed a significant increase in cell death when these agents were used in conjunction with the compound compared to their use alone, indicating a synergistic effect that could be exploited in cancer therapy .

Evaluation of ADME Properties

Another aspect of research has focused on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Preliminary data suggest favorable ADME characteristics, which are critical for developing effective therapeutic agents .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : Research has indicated that compounds with similar structures exhibit potent antitumor properties. The presence of the thieno[2,3-c]pyridine moiety is particularly significant in enhancing cytotoxicity against various cancer cell lines. In vitro studies have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound's unique structure may also confer antimicrobial activity. Preliminary studies suggest that it could be effective against certain bacterial strains, making it a candidate for further development as an antibiotic agent .
  • Neuroprotective Effects : There is growing interest in the neuroprotective properties of similar compounds. The incorporation of the benzo[d]thiazole ring may enhance the ability to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Materials Science Applications

  • Organic Electronics : The compound's electronic properties can be exploited in the development of organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Sensors : Due to its potential electrochemical properties, this compound could be utilized in sensor technologies for detecting environmental pollutants or biological markers .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of thiophene-based compounds showed significant cytotoxic effects on human cancer cell lines. The study highlighted the importance of structural modifications on the therapeutic efficacy of these compounds .

Case Study 2: Organic Electronics

Research conducted on thiophene derivatives revealed their potential as active materials in organic solar cells. The study focused on optimizing the molecular structure to improve charge mobility and stability under operational conditions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name & Structure Biological Activity (IC50/EC50) Physicochemical Properties Pharmacokinetics
Target Compound : Benzo[d]thiazole-tetrahydrothieno-pyridine-thiophene carboxamide hydrochloride APE1 inhibition: 1–10 µM m.p.: Not reported; Hydrochloride enhances solubility Plasma/brain exposure in mice
(11a) : (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile Not reported m.p.: 243–246°C; IR: 3,436 cm⁻¹ (NH), 2,219 cm⁻¹ (CN) No data available
(11b) : (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile Not reported m.p.: 213–215°C; IR: 2,209 cm⁻¹ (CN) No data available
(12) : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile Not reported m.p.: 268–269°C; IR: 2,220 cm⁻¹ (CN), 1,719 cm⁻¹ (CO) No data available
(2d) : Tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (4-nitrophenyl substituent) Not reported m.p.: 215–217°C; Yield: 55% No data available

Key Structural and Functional Differences

In contrast, compounds 11a/b and 12 () use thiazolo-pyrimidine or quinazoline cores, which may lack analogous DNA-intercalating moieties. Compound 2d () employs a tetrahydroimidazo-pyridine scaffold with ester groups, favoring different target interactions.

Substituent Effects: The isopropyl group in the target compound enhances metabolic stability compared to the methylfuran in compound 12 or cyanobenzylidene in 11b, which may increase electrophilicity and off-target reactivity . The thiophene-2-carboxamide moiety in the target compound offers hydrogen-bonding capacity absent in the carbonitrile groups of 11a/b and 12 .

Pharmacokinetic Advantages :

  • The hydrochloride salt of the target compound improves solubility over neutral analogues like 11a/b or 2d , likely enhancing oral bioavailability and CNS penetration .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound can be dissected into three primary structural domains:

  • 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine core : A bicyclic system combining thiophene and piperidine motifs.
  • Benzo[d]thiazol-2-yl substituent : A fused aromatic heterocycle attached at the 3-position of the thienopyridine ring.
  • Thiophene-2-carboxamide hydrochloride moiety : An acylated secondary amine linked to the 2-position of the thienopyridine core.

Retrosynthetic disconnections suggest the following key intermediates (Figure 1):

  • Intermediate A : 6-Isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-amine.
  • Intermediate B : 3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine.
  • Intermediate C : Thiophene-2-carbonyl chloride.

Synthetic Pathways for Core Intermediate Generation

Construction of the 4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine Skeleton

The bicyclic thienopyridine system is synthesized via a modified Pictet-Spengler reaction or cyclocondensation strategies.

Method 1: Cyclocondensation of N-Boc-4-Piperidone with 2-Cyanoacetate Derivatives

As described in, reacting N-Boc-4-piperidone (1) with ethyl 2-cyanoacetate (2) in the presence of elemental sulfur and morpholine generates the thienopyridine core (3) . This reaction proceeds through a Thorpe-Ziegler-type cyclization, forming the thiophene ring annulated to the piperidine system (Scheme 1).

Reaction Conditions :

  • Solvent: Ethanol, 80°C, 12 hours.
  • Yield: 68–72%.
Method 2: Pictet-Spengler Cyclization

Alternative approaches utilize a Pictet-Spengler reaction between 2-aminothiophenol derivatives and ketones. For example, condensation of 2-aminothiophenol (4) with acetone (5) under acidic conditions forms the tetrahydrothienopyridine scaffold (6) .

Reaction Conditions :

  • Catalyst: Trifluoroacetic acid (TFA).
  • Solvent: Dichloromethane, room temperature, 24 hours.
  • Yield: 55–60%.

Introduction of the Benzo[d]thiazol-2-yl Group

The benzo[d]thiazole moiety is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.

Method 1: Direct Substitution Using 2-Chlorobenzothiazole

Treatment of 3-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (7) with 2-mercaptobenzothiazole (8) in the presence of a palladium catalyst affords the 3-(benzo[d]thiazol-2-yl) derivative (9) .

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%).
  • Base: K₂CO₃.
  • Solvent: DMF, 100°C, 6 hours.
  • Yield: 65–70%.
Method 2: Condensation with 2-Aminobenzothiazole

An alternative route involves reacting 2-aminobenzothiazole (10) with a brominated thienopyridine intermediate (11) under Ullmann coupling conditions.

Reaction Conditions :

  • Catalyst: CuI (10 mol%).
  • Ligand: 1,10-Phenanthroline.
  • Solvent: DMSO, 120°C, 12 hours.
  • Yield: 50–55%.

Installation of the Isopropyl Substituent

The 6-isopropyl group is introduced via reductive amination of the piperidine nitrogen.

Procedure :

  • Boc Deprotection : Intermediate (12) (Boc-protected amine) is treated with TFA in dichloromethane to yield the free amine (13) .
  • Reductive Amination : Reaction of (13) with acetone (14) and sodium cyanoborohydride (NaBH₃CN) in methanol produces the 6-isopropyl derivative (15) .

Optimized Conditions :

  • Solvent: MeOH/THF (1:1).
  • Temperature: 25°C, 6 hours.
  • Yield: 85–90%.

Synthesis of Thiophene-2-Carboxamide Hydrochloride

Acylation of the Primary Amine

The 2-amine group on the thienopyridine core (16) is acylated with thiophene-2-carbonyl chloride (17) .

Procedure :

  • Activation : Thiophene-2-carboxylic acid (18) is converted to the acid chloride (17) using thionyl chloride (SOCl₂).
  • Coupling : Reaction of (16) with (17) in the presence of triethylamine (TEA) yields the carboxamide (19) .

Reaction Conditions :

  • Solvent: Dichloromethane, 0°C → room temperature.
  • Base: TEA (2 equiv).
  • Yield: 75–80%.

Hydrochloride Salt Formation

The free base (19) is treated with hydrogen chloride (HCl) in ethyl acetate to form the hydrochloride salt (20) .

Conditions :

  • HCl Gas: Bubbled into a solution of (19) in EtOAc.
  • Precipitation: White crystalline solid.
  • Yield: 95–98%.

Reaction Optimization and Critical Parameters

Key Challenges and Solutions

  • Regioselectivity in Thienopyridine Formation : Use of morpholine as a base in cyclocondensation minimizes byproducts.
  • Oxidation of Thiophene Ring : Conducting reactions under nitrogen atmosphere prevents sulfoxide formation.
  • Amine Acylation Efficiency : Pre-activation of the carboxylic acid to acid chloride improves coupling yields.

Spectroscopic Characterization Data

Intermediate ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
(3) 1.45 (s, 9H, Boc), 2.85–3.10 (m, 4H), 4.20 (s, 2H) 28.5 (Boc CH3), 154.8 (C=O) 279.1 [M+H]⁺
(15) 1.10 (d, 6H, J=6.5 Hz), 2.90–3.30 (m, 5H), 4.75 (s, 1H) 22.1 (CH(CH3)2), 49.8 (NCH2) 333.2 [M+H]⁺
(20) 1.15 (d, 6H, J=6.5 Hz), 3.25–3.60 (m, 4H), 7.45–8.10 (m, 6H, Ar-H) 121.8–148.2 (Ar-C), 165.2 (C=O) 487.0 [M+H]⁺

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield
Cyclocondensation High regioselectivity, scalable Requires Boc-protection/deprotection steps 58%
Pictet-Spengler Mild conditions, no transition metals Lower yields due to competing reactions 42%
Suzuki Coupling Enables late-stage diversification Palladium catalyst cost 65%

Industrial-Scale Considerations

  • Cost Efficiency : Cyclocondensation route preferred for bulk synthesis due to lower catalyst requirements.
  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity for the final API.
  • Safety : Exothermic acylation steps require controlled addition of acid chloride.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing the compound with high purity and yield?

The compound is synthesized via multi-step reactions involving heterocyclic precursors. Key steps include:

  • Amide bond formation : Reacting benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine intermediates under controlled conditions (e.g., ethanol or dimethylformamide as solvents, 60–80°C) .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) ensures >95% purity .
  • Hydrochloride salt formation : Acidic workup (e.g., HCl in diethyl ether) improves solubility . Methodological Tip: Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent polarity to minimize byproducts .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon backbone, with characteristic shifts for thiophene (δ 7.2–7.5 ppm) and tetrahydrothieno pyridine (δ 2.8–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~500) .
  • Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) . Advanced Note: X-ray crystallography resolves stereochemistry in complex heterocyclic systems .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

  • Byproducts : Unreacted starting materials (e.g., residual benzo[d]thiazole) or incomplete cyclization intermediates.
  • Mitigation :
  • Use excess acyl chloride to drive amidation to completion .
  • Employ gradient chromatography (e.g., 5–20% methanol in dichloromethane) for challenging separations .
    Methodological Tip: Pre-purify intermediates via recrystallization before final coupling steps .

Advanced Research Questions

Q. How can researchers resolve contradictory data on synthesis yields when scaling reactions?

Discrepancies often arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may degrade heat-sensitive intermediates at scale .
  • Temperature control : Exothermic amidation steps require precise cooling (e.g., 0–5°C) to prevent side reactions . Experimental Design: Conduct Design of Experiments (DoE) to optimize variables (solvent, temperature, stoichiometry) and identify critical parameters .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Molecular docking : Screen against kinase targets (e.g., EGFR, JAK2) using the benzo[d]thiazole moiety as a pharmacophore .
  • Competitive binding assays : Use fluorescent probes (e.g., ATP-competitive inhibitors) to quantify target engagement .
  • Metabolic stability studies : Incubate with liver microsomes to assess cytochrome P450 interactions . Data Analysis: Cross-validate computational predictions with in vitro IC50 values to refine binding models .

Q. How should researchers design experiments to investigate the compound’s potential as a kinase inhibitor?

  • Step 1 : Perform kinase profiling (e.g., SelectScreen®) to identify primary targets .
  • Step 2 : Use structure-activity relationship (SAR) studies by modifying the isopropyl group on the tetrahydrothieno pyridine ring to enhance selectivity .
  • Step 3 : Validate cellular efficacy via Western blotting (phospho-kinase inhibition) and apoptosis assays (Annexin V staining) . Pitfall Alert: Account for off-target effects by including negative controls (e.g., kinase-dead mutants) .

Q. How can conflicting solubility and stability data be systematically analyzed?

  • Solubility : Test in buffered solutions (pH 1–7.4) with DMSO cosolvent (≤1% v/v) to mimic physiological conditions .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for hydrolytic or oxidative byproducts . Advanced Tool: Use Hansen solubility parameters to predict optimal formulation excipients .

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